molecular formula C9H10O4 B146711 2,4-Dimethoxybenzoic acid CAS No. 91-52-1

2,4-Dimethoxybenzoic acid

Cat. No. B146711
CAS RN: 91-52-1
M. Wt: 182.17 g/mol
InChI Key: GPVDHNVGGIAOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxybenzoic acid is a compound that has been studied for various applications, including its role in the synthesis of other chemicals and its potential antifungal properties. While the provided papers do not directly focus on 2,4-dimethoxybenzoic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of 2,4-dimethoxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene), has been reported to involve reactions with aromatic aldehydes in acidic media, suggesting that similar conditions could be used for synthesizing derivatives of 2,4-dimethoxybenzoic acid . Additionally, the 2,4-dimethoxybenzyl group has been used as a protective group in the synthesis of complex molecules like olmesartan medoxomil, indicating the stability and utility of dimethoxybenzyl-based protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxybenzoic acid and its derivatives can be analyzed using various spectroscopic techniques. For instance, studies on 2,4,5-trimethylbenzoic acid have employed Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman to determine the vibrational modes and structural parameters . These techniques could similarly be applied to 2,4-dimethoxybenzoic acid to gain insights into its molecular structure.

Chemical Reactions Analysis

The decarboxylation of 2,4-dimethoxybenzoic acid has been studied, revealing that the reaction is accelerated in acidic solutions and involves a mechanism that avoids the formation of protonated CO2 . This suggests that 2,4-dimethoxybenzoic acid can undergo acid-catalyzed reactions without forming unstable intermediates. Additionally, the carbon kinetic isotope effects observed during the decarboxylation process provide insights into the reaction mechanism and the importance of proton transfers .

Physical and Chemical Properties Analysis

The antifungal properties of 2,5-dimethoxybenzoic acid against postharvest pathogens of strawberry fruits indicate that dimethoxybenzoic acids can have significant biological activity . Although this study focuses on a different isomer, it suggests that 2,4-dimethoxybenzoic acid may also possess similar properties. Furthermore, the analysis of older formulations of related compounds like 2,4-dichlorophenoxy acetic acid for contaminants provides a context for understanding the purity and stability of such compounds .

Scientific Research Applications

Solubility and Modelling

2,4-Dimethoxybenzoic acid's solubility in various solvents, including ethanol and ethyl acetate, increases with temperature. The modified Apelblat equation was identified as the most suitable for correlating the solid–liquid equilibrium data (Tian et al., 2015).

Acid-Catalyzed Decarboxylation

The acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid in acidic solutions is accelerated, producing 1,3-dimethoxybenzene and CO2 directly. This process avoids the formation of protonated CO2, a too energetic species (Howe, Vandersteen, & Kluger, 2016).

Antimicrobial Activity

Synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives using 2,4-dimethoxybenzoic acid demonstrated potential antimicrobial activity, comparable to commercial antibiotics (Mohana, 2013).

Crystal Structure

Studies on the crystal structure of 2,4-dimethoxybenzoic acid revealed nearly planar structures with the methyl and carboxylic acid groups lying out of the molecular plane due to steric interactions. This structure includes unusual intramolecular hydrogen bonding (Barich, Zell, Powell, & Munson, 2004).

Synthesis from Lignosulfonates

The synthesis of 2,4-dimethoxybenzoic acid from acetovanillon, a lignosulfonate derivative, was optimized, achieving a yield of 90%. This synthesis highlights its potential use in creating fine chemicals from lignosulfonates (Bjørsvik & Norman, 1999).

Polymorphic Control in Crystallization

Using 2,6-dimethoxybenzoic acid as a model, additives were investigated for their ability to control the polymorphic outcome of crystallization. This study provides insights into the crystallization processes relevant to compounds like 2,4-dimethoxybenzoic acid (Semjonova & Be̅rziņš, 2022).

Lanthanide Complex Synthesis

Synthesis of lanthanide complex compounds with 2,4-dimethoxybenzoic acid was carried out, demonstrating the potential of this acid in forming complexes with rare earth elements (Padalka, Kolokolov, Kolechko, & Panyushkin, 2011).

Conformation and Steric Effects

The conformation of mono- and dimethoxybenzoic acids, including 2,4-dimethoxybenzoic acid, was determined, revealing strong intramolecular hydrogen bonding in the 2-methoxy derivatives and providing insights into their chemical behavior (Exner, Fiedler, Buděšínský, & Kulhanek, 1999).

Safety And Hazards

2,4-Dimethoxybenzoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDHNVGGIAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059026
Record name 2,4-Dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxybenzoic acid

CAS RN

91-52-1
Record name 2,4-Dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHOXYBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,4-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5699CY3NQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

12.05 g of 4-methoxysalicylic acid was dispersed in 200 ml of methylene chloride in argon atmosphere. To the dispersion were added 27.70 g of N,N-diisopropylethylamine and 19.20 g of chloromethylmethyl ether, and the mixture was agitated for 42 hours. The reaction mixture was poured into water, and extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate. The solvent was distilled off in evacuated atomosphere, and 300 ml of methanol was added to the residue. To the mixture was added a solution which has been prepared by dissolving 8.50 g of sodium hydroxide in 20 ml of water. The mixture was agitated for 20 hours, neutralized with 6N aqueous hydrochloric acid, and the solvent was distilled off in evacuated atomosphere. The mixture was adjusted to pH 1 with 1N aqueous hydrochloric acid, and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off in evacuated atomosphere to produce 15 g of 4-methoxy-2-methoxy benzoic acid. To the product were added 8.50 g of 2-mercaptothiazoline, 15.34 g of N,'N-dicyclohexylcarbodiimide, 0.86 g of 4-dimethylaminopyridine, and 400 ml of 1,2-dichloroethane, and the mixture was agitated for 18 hours. The reaction mixture was filtered and the precipitate was washed with benzene. The filtrate and the wash liquid were combined, washed with 2N aqueous solution of sodium hydroxide, water, and saturated aqueous solution of sodium chloride in this order, and dried over anhydrous sodium sulfate. The solvent was distilled off in evacuated atomosphere, and the residue was subjected to a column chromatography using silica gel. There was obtained 12.36 g of N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thion from fractions eluted with methylene chloride.
Quantity
12.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

53 g of methyl 2,4-dimethoxybenzoate was dissolved in 160 mL of ethanol, to which 104 mL of a 5M aqueous solution of sodium hydroxide was added, and this mixture was stirred for 2 hours at 25 to 40° C. Then, chloroform and water were added to the reaction mixture, which was adjusted to pH 2 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 45 g of 2,4-dimethoxybenzoic acid as white solid.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxybenzoic acid

Citations

For This Compound
521
Citations
DH Barich, MT Zell, DR Powell… - … Section C: Crystal …, 2004 - scripts.iucr.org
The title compounds (both C9H10O4) have nearly planar structures, and the methyl and/or carboxylic acid groups lie out of the molecular plane, as dictated by steric interactions. 2,5-…
Number of citations: 2 scripts.iucr.org
Y Tian, J Li, B Wu, Y Zhang, H Tang… - Journal of Chemical & …, 2015 - ACS Publications
In our experiment, a dynamic method was taken to measure the solubilities of the 2,4-dimethoxybenzoic acid under atmospheric pressure (p = 0.1 MPa) in ethanol, n-propanol, …
Number of citations: 28 pubs.acs.org
GW Howe, AA Vandersteen… - Journal of the American …, 2016 - ACS Publications
The decarboxylation of 2,4-dimethoxybenzoic acid (1) is accelerated in acidic solutions. The rate of reaction depends upon solution acidity in a manner that is consistent with the …
Number of citations: 12 pubs.acs.org
W Ferenc, A Walków-Dziewulska - Journal of the Serbian Chemical …, 2000 - doiserbia.nb.rs
The complexes of light lanthanides with 2,4-dimethoxybenzoic acid of the formula: Ln(C9H9O4)3.nH2O where Ln = La(III), Ce(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(IIII), and n = 3 for La(III)…
Number of citations: 11 doiserbia.nb.rs
AA Vandersteen, GW Howe… - Journal of the …, 2017 - ACS Publications
The rate of decarboxylation of 2,4-dimethoxybenzoic acid (1) is accelerated in parallel to the extent that the carboxyl group acquires a second proton (1H + ). However, the conjugate …
Number of citations: 6 pubs.acs.org
W Ferenc, A Walków-Dziewulska - Journal of thermal analysis and …, 2001 - Springer
The complexes of yttrium and heavy lanthanides with 2,4-dimethoxybenzoic acid of the formula: Ln(C 9 H 9 O 4 ) 3 ×nH 2 O, where Ln=Tb(III), Dy(III), Ho(III), Er(III), Tm(III), Yb(III), Lu(III) …
Number of citations: 25 link.springer.com
SD Padalka, FA Kolokolov, DV Kolechko… - Russian Journal of …, 2011 - Springer
In this connection, we carried out synthesis of the lanthanides complex compounds with 2, 4-dimethoxybenzoic acid (HL)[LnL3 (H2O) 2]· 6H2O, where Ln= Sm3+, Eu3+, Gd3+, Tb3+, …
Number of citations: 5 link.springer.com
M Colomina, MV Roux, C Turrion - The Journal of Chemical …, 1981 - Elsevier
The energies of combustion of 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxybenzoic acids have been determined by static-bomb calorimetry. The enthalpies of formation in the crystalline state …
Number of citations: 12 www.sciencedirect.com
T Coleman, RR Chao, JB Bruning, JJ De Voss… - RSC Advances, 2015 - pubs.rsc.org
The cytochrome P450 enzyme CYP199A4, from Rhodopseudomonas palustris strain HaA2, can efficiently demethylate 4-methoxybenzoic acid via hemiacetal formation and …
Number of citations: 28 pubs.rsc.org
RW Hay, MJ Taylor - Chemical Communications (London), 1966 - pubs.rsc.org
H'CO2H CO2H for such a reaction has previously been somewhat limited. Schenkel et al. gave anthracene-9-carboxylic acid as an example of an acid which is decarboxylated by this …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.